6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydroquinoline core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves a multi-step process:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Cyclization to Tetrahydroquinoline: The benzyloxy intermediate is then subjected to cyclization with an appropriate amine and aldehyde under acidic or basic conditions to form the tetrahydroquinoline core.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core to dihydroquinoline or quinoline.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or quinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(Methoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-(3-(Ethoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 6-(3-(Propoxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-(3-(Benzyloxy)phenyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-(3-phenylmethoxyphenyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO.ClH/c1-2-6-17(7-3-1)16-24-21-10-4-8-18(15-21)19-11-12-22-20(14-19)9-5-13-23-22;/h1-4,6-8,10-12,14-15,23H,5,9,13,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSBFXOTZZDDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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